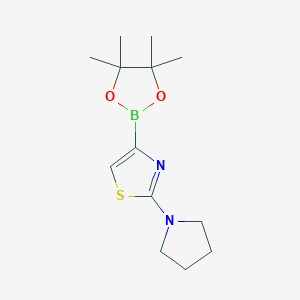

2-(吡咯烷-1-基)噻唑-4-硼酸二环己酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boronic acids and their derivatives are widely used in medicinal chemistry. They are generally considered non-toxic and environmentally benign . The pyrrolidine ring, a five-membered nitrogen heterocycle, is often used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well-known .

Molecular Structure Analysis

The general physical and chemical properties of boron reagents have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .

Chemical Reactions Analysis

Boronic acids and their derivatives are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

科学研究应用

发光传感

一项研究开发了一系列发光的 Ir(iii) 配合物,这些化合物有可能用作碳水化合物的传感器。这些化合物使用硼酸二环己酯基团,并已显示出与葡萄糖和果糖等单糖形成环状酯的能力。高分辨率质谱和光致发光滴定研究验证了这些加合物的形成,表明它们在碳水化合物传感中的潜在应用 (Hashemzadeh 等人,2020 年)。

分析挑战和解决方案

反应性二环己硼酸酯,如 2-氨基嘧啶-5-二环己硼酸酯的分析由于其快速水解而提出了独特的挑战。一项研究通过采用非常规方法,包括非水和非质子化稀释剂以及反相分离中的高度碱性流动相来解决这些挑战。这种方法稳定了这些反应性酯,并允许进行准确的纯度分析,证明了其对这类化合物的广泛适用性 (Zhong 等人,2012 年)。

激基复合物形成监测

研究通过荧光证明了吡啶硼酸和苯基基团之间激基复合物的形成监测。通过添加二环己醇,形成了具有增强的路易斯酸度的环状硼酸酯,导致阳离子-π 堆积相互作用增强和荧光显着增强。这项研究表明在基于荧光的监测和检测系统中的潜在应用 (Huang 等人,2010 年)。

铃木交叉偶联反应

各种硼酸二环己酯的合成,如 2,6-双(三氟甲基)吡啶-4-硼酸二环己酯,是通过铱催化的芳基硼化实现的。然后将这些酯成功用于与各种(杂)芳基溴化物的铃木偶联中,从而能够创建结构多样的化合物。该工艺突出了硼酸二环己酯在促进交叉偶联反应中的关键作用,该反应在合成复杂有机化合物中至关重要 (Batool 等人,2016 年)。

未来方向

作用机制

Target of Action

Boronic acid derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their structural features .

Mode of Action

The compound’s mode of action is likely related to its boronic acid pinacol ester group. Boronic acids and their derivatives are widely used in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with proteins, enzymes, and other biological targets .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of boronic acid derivatives can be influenced by various factors, including their susceptibility to hydrolysis, which can be accelerated at physiological ph .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the rate of hydrolysis of boronic acid derivatives, which in turn can influence their stability and reactivity .

属性

IUPAC Name |

2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXQNLGOOSREEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2434239.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2434242.png)

![3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2434244.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-2-yl)methanol hydrochloride](/img/structure/B2434250.png)

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)

![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2434258.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2434260.png)